molecular formula C9H11NS2 B14013747 Benzyl methylcarbamodithioate CAS No. 19594-25-3

Benzyl methylcarbamodithioate

Cat. No.: B14013747
CAS No.: 19594-25-3
M. Wt: 197.3 g/mol
InChI Key: BVBCEEGYULUZFK-UHFFFAOYSA-N
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Description

Benzyl methylcarbamodithioate is a carbamodithioate derivative that serves as a key intermediate and precursor in chemical synthesis and materials science research. This compound is part of a broader class of dithiocarbazate-related ligands that have garnered significant interest for their ability to form metal complexes with notable biological properties . Researchers utilize related dithiocarbazate compounds to develop Schiff base ligands, which, upon complexation with transition metals like copper and nickel, have demonstrated a broad spectrum of potential biological activities in in vitro studies . These activities include cytotoxic , antimicrobial , and anti-inflammatory effects . The mechanism of action for such metal complexes is often linked to their interaction with biological systems, potentially involving the induction of oxidative stress and redox imbalance in cells . The structure-activity relationships of these compounds are a key area of investigation, supported by various physicochemical and spectroscopic characterization techniques . This compound provides a versatile backbone for such exploratory research in medicinal and bioinorganic chemistry. This product is intended for laboratory research purposes only and is not classified as a drug or medicinal agent. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

CAS No.

19594-25-3

Molecular Formula

C9H11NS2

Molecular Weight

197.3 g/mol

IUPAC Name

benzyl N-methylcarbamodithioate

InChI

InChI=1S/C9H11NS2/c1-10-9(11)12-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11)

InChI Key

BVBCEEGYULUZFK-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)SCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Multicomponent Synthesis via Para-Quinone Methides, Amines, and Carbon Disulfide

A recent synthetic strategy involves a multicomponent reaction between para-quinone methides, amines (including benzylamine derivatives), and carbon disulfide under mild conditions. This method proceeds at room temperature without catalysts or additives, yielding S-benzyl dithiocarbamates, which are structurally related to benzyl methylcarbamodithioate derivatives.

  • Reaction Conditions: Room temperature, catalyst-free
  • Yields: Excellent, with rapid reaction times
  • Advantages: Mild conditions, high efficiency, and potential for biological activity (e.g., acetylcholinesterase inhibition)
  • Reference: The Journal of Organic Chemistry, 2022

This method, however, typically yields S-benzyl dithiocarbamates rather than N-benzyl-N-methylcarbamodithioate directly but serves as a foundation for related carbamodithioate synthesis.

Direct Reaction of Benzylamine, Methylamine, and Carbon Disulfide

A classical approach to carbamodithioates involves the reaction of primary or secondary amines with carbon disulfide, followed by alkylation. For this compound:

  • Step 1: Formation of dithiocarbamic acid intermediate by reacting benzylamine and methylamine with carbon disulfide.
  • Step 2: Alkylation or neutralization to yield the carbamodithioate salt or ester.

While detailed experimental procedures for this exact compound are scarce in open literature, this general approach is well established for related dithiocarbamate derivatives.

Synthesis from Benzyl Chloride, Methylamine, and Carbon Disulfide

An alternative route involves:

  • Reactants: Benzyl chloride, methylamine, and carbon disulfide.
  • Mechanism: Nucleophilic attack by methylamine on carbon disulfide forms a dithiocarbamate intermediate, which then reacts with benzyl chloride to form this compound.

This method typically requires controlled temperatures and a base to neutralize the formed acid.

Preparation of Sodium Benzyl(Methyl)Carbamodithioate Salt

According to PubChem records, the sodium salt form of this compound can be prepared by neutralizing the corresponding acid with sodium hydroxide.

Related Synthetic Procedures from Patents and Literature

While direct synthetic routes for this compound are limited, related compounds such as benzyl nicotinate salts have been synthesized with high yield and purity using controlled reaction conditions involving benzyl chloride, sodium hydroxide, and buffer systems.

  • Key Features:
    • Sodium hydroxide dissolved in water
    • Nicotinic acid or related amine added at 40–60 °C
    • Composite catalysts (potassium carbonate or sodium carbonate combined with quaternary ammonium salts)
    • Buffer agents (sodium bicarbonate, sodium acetate, boric acid) to maintain neutral to weakly alkaline pH
    • Benzyl chloride added dropwise at 70–100 °C with continuous stirring
  • Yields: Typically >90% with high purity and minimal by-products
  • Reaction Time: 1–2 hours
  • Examples of Quaternary Ammonium Salts Used: Tetrabutylammonium bromide, benzyltriethylammonium chloride, dodecyl trimethyl ammonium chloride
  • Reference: Chinese patent CN103435541B

Though this patent focuses on benzyl nicotinate salts, the methodology is relevant for carbamodithioate synthesis due to similar nucleophilic substitution mechanisms.

Comparative Summary Table of Preparation Methods

Method Reactants Conditions Catalysts/Additives Yield Notes
Multicomponent synthesis from para-quinone methides, amines, CS2 para-quinone methides, amines, carbon disulfide Room temp, catalyst-free None Excellent Mild, rapid, biologically relevant
Classical amine + CS2 + alkylation Benzylamine, methylamine, carbon disulfide, alkyl halide Variable, often mild heating Base Moderate to high General approach for dithiocarbamates
Benzyl chloride + methylamine + CS2 Benzyl chloride, methylamine, carbon disulfide Controlled temp, base Base (e.g., NaOH) Moderate to high Requires pH control
Neutralization to sodium salt Acid form + NaOH Ambient None High For sodium salt preparation
Patent method for benzyl nicotinate salt (analogous) Benzyl chloride, nicotinic acid, NaOH 70–100 °C, dropwise addition Composite catalyst + buffer >90% High purity, short reaction time

Exhaustive Research Findings and Notes

  • The multicomponent synthesis reported in The Journal of Organic Chemistry (2022) provides a modern, green chemistry approach to related dithiocarbamates, potentially adaptable for this compound.
  • Classical synthesis methods remain relevant but require careful control of reaction conditions to minimize impurities and maximize yield.
  • The sodium salt form is well-documented in chemical databases, suggesting neutralization post-synthesis is straightforward.
  • Patent literature offers valuable insights into reaction optimization, including the use of composite catalysts and buffers to improve yield and purity, which could be adapted for carbamodithioate synthesis.
  • No direct, detailed synthetic protocols exclusively for this compound were found in open literature, indicating that procedures are often inferred from related compounds or generalized dithiocarbamate syntheses.

Chemical Reactions Analysis

Complexation with Metal Ions

Benzyl methylcarbamodithioate acts as a chelating agent, forming stable complexes with transition metals like Hg(II). The reaction involves coordination through sulfur and nitrogen atoms, as demonstrated in spectrophotometric studies .

Key Findings :

  • Stoichiometry : Job’s method confirmed a 1:1 metal-to-ligand ratio for Hg(II) complexes .

  • Absorption Spectra : Complex formation caused a distinct absorption band at 325 nm, correlating with ligand-to-metal charge transfer .

  • Analytical Parameters :

ParameterValue
Detection Limit (Hg²⁺)0.02 µg mL⁻¹
Linear Range (Hg²⁺)0.25 – 3 µg mL⁻¹
Correlation Coefficient0.9993

This complexation underpins its use in cloud point extraction for mercury detection .

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis :
Benzyl methylcarbamodithioate+H2OBenzylmethylamine+Carbon Disulfide+CO2\text{this compound}+\text{H}_2\text{O}\rightarrow \text{Benzylmethylamine}+\text{Carbon Disulfide}+\text{CO}_2
This reaction is facilitated by protonation of the dithiocarbamate group.

Alkaline Hydrolysis :
In basic media, cleavage of the C=S bond occurs, yielding thiourea derivatives and benzyl alcohol.

Oxidation Reactions

Oxidation of the dithiocarbamate group produces sulfoxides or sulfones, depending on the oxidizing agent:

\text{R}_2\text{NCS}_2^-+\text{H}_2\text{O}_2\rightarrow \text{R}_2\text{NC S O}\(\text{Sulfoxide})
\text{R}_2\text{NC S O}+\text{H}_2\text{O}_2\rightarrow \text{R}_2\text{NC O O}\(\text{Sulfone})

These transformations alter the compound’s electronic properties, impacting its chelating efficiency .

Nucleophilic Substitution

The sulfur atoms in the dithiocarbamate group are nucleophilic, enabling reactions with alkyl halides:

Benzyl methylcarbamodithioate+R XR S C S NR2+HX\text{this compound}+\text{R X}\rightarrow \text{R S C S NR}_2+\text{HX}

This reactivity is exploited to synthesize derivatives for pharmacological studies, particularly acetylcholinesterase inhibitors.

Interaction with Enzymes

This compound inhibits enzymes like acetylcholinesterase through:

  • Sulfur Coordination : Binding to the enzyme’s active site via sulfur atoms.

  • Covalent Modification : Formation of stable enzyme-inhibitor complexes, disrupting catalytic activity.

Stability Under Environmental Conditions

The compound degrades in UV light via radical-mediated pathways, producing benzyl mercaptan and methylamine as byproducts .

Scientific Research Applications

Benzyl methylcarbamodithioate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl methylcarbamodithioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl methylcarbamate
  • Benzyl thiocarbamate
  • Methylcarbamodithioic acid

Uniqueness

Benzyl methylcarbamodithioate is unique due to its specific combination of a benzyl group and a methylcarbamodithioate moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be advantageous in certain contexts.

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